Cas no 4945-47-5 (Bamipine)

Bamipine structure
Bamipine structure
Product Name:Bamipine
CAS No:4945-47-5
MF:C19H24N2
MW:280.407264709473
CID:329314
PubChem ID:72075
Update Time:2025-04-19

Bamipine Chemical and Physical Properties

Names and Identifiers

    • BAMIPINE
    • N-benzyl-1-methyl-N-phenylpiperidin-4-amine
    • Piperamine
    • Soventol
    • 4-(N-Benzyl-N-phenylamino)-1-methylpiperidine
    • AB8207
    • CAS-4945-47-5
    • BAMIPINE [MI]
    • AKOS015960825
    • BAMIPINE [INN]
    • DB13489
    • AS-44879
    • Bamipinum [INN-Latin]
    • NCGC00253769-01
    • 4945-47-5
    • bamipin
    • 1-Methyl-N-phenyl-N-(phenylmethyl)-4-piperidinamine
    • N-Phenyl-N-benzyl-4-amino-1-methyl-piperidine
    • Y6BHZ28O92
    • DTXCID6031540
    • D07197
    • DTXSID5057751
    • BRN 0252193
    • N-Phenyl-N-benzyl-4-amino-1-methyl-piperidin [German]
    • BAMIPINE [MART.]
    • CHEMBL520400
    • Bamipine (INN)
    • NS00004206
    • VZSXTYKGYWISGQ-UHFFFAOYSA-N
    • N-Phenyl-N-benzyl-4-amino-1-methyl-piperidin
    • Tox21_113882
    • CHEBI:135165
    • Q4853502
    • MFCD00797515
    • N-Benzyl-1-methyl-N-phenyl-4-piperidinamine #
    • 5-22-08-00036 (Beilstein Handbook Reference)
    • Piperidine, 4-(N-benzyl-N-phenylamino)-1-methyl-
    • 4-(N-Benzylanilino)-1-methylpiperidine
    • Bamipina
    • Bamipina [INN-Spanish]
    • Bamipine [INN:BAN:DCF]
    • SCHEMBL29626
    • UNII-Y6BHZ28O92
    • BAMIPINE [WHO-DD]
    • Bamipinum
    • EINECS 225-587-2
    • 4-Piperidinamine, 1-methyl-N-phenyl-N-(phenylmethyl)-
    • Tamidrine
    • BAMIPINE (MART.)
    • bamipine monohydrochloride
    • Bamipina (INN-Spanish)
    • D04AA15
    • Bamipinum (INN-Latin)
    • R06AX01
    • Soventol (TN)
    • Bamipine
    • MDL: MFCD00797515
    • Inchi: 1S/C19H24N2/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3
    • InChI Key: VZSXTYKGYWISGQ-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(CC1)N(C1C=CC=CC=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 280.19400
  • Monoisotopic Mass: 280.193949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.5
  • XLogP3: 4.1

Experimental Properties

  • Density: 0.9608 (rough estimate)
  • Melting Point: 115°
  • Boiling Point: 413.12°C (rough estimate)
  • Flash Point: 184.6°C
  • Refractive Index: 1.8676 (estimate)
  • PSA: 6.48000
  • LogP: 3.72530

Bamipine Security Information

Bamipine Pricemore >>

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